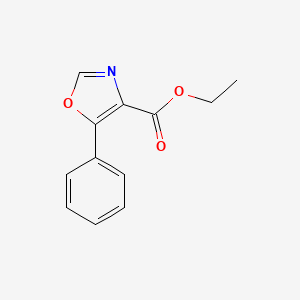

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBYYERWTHYROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383867 | |

| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-97-3 | |

| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 5-phenyl-1,3-oxazole-4-carboxylate" CAS 32998-97-3 properties

CAS 32998-97-3 | Molecular Formula: C₁₂H₁₁NO₃

Executive Summary

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS 32998-97-3) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, peptidomimetics, and anti-inflammatory agents. Distinguished by the stability of its 1,3-oxazole core and the orthogonal reactivity of its C4-ester and C2-proton, this compound functions as a versatile "linchpin" intermediate. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, structural characterization, and downstream reactivity profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The oxazole ring is a 5-membered heteroaromatic system containing oxygen and nitrogen at the 1 and 3 positions. In this derivative, the phenyl group at C5 and the ethyl ester at C4 create a push-pull electronic system that stabilizes the ring while directing nucleophilic and electrophilic attacks to specific sites.

| Property | Specification |

| CAS Number | 32998-97-3 |

| IUPAC Name | This compound |

| Molecular Weight | 217.22 g/mol |

| Appearance | Low-melting solid or viscous oil (dependent on purity) |

| Melting Point | 32–35 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| pKa (Conjugate Acid) | ~0.8 (Oxazole N is weakly basic) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Pathways: The Schöllkopf Isocyanide Route

While several methods exist to construct the oxazole core (e.g., Robinson-Gabriel cyclodehydration), the most regioselective and scalable route for 4-carboxylated oxazoles is the Schöllkopf Isocyanide Synthesis . This method utilizes ethyl isocyanoacetate, a bifunctional reagent that acts as both the C2-N3-C4 fragment and the nucleophile.

Reaction Mechanism

The synthesis involves the base-mediated acylation of ethyl isocyanoacetate with benzoyl chloride, followed by a rapid cyclization of the enol intermediate.

Protocol Insight:

-

Reagents: Ethyl isocyanoacetate (1.0 eq), Benzoyl Chloride (1.0 eq), Triethylamine (2.2 eq) or DBU.

-

Solvent: THF or DCM (Anhydrous).

-

Causality: The base serves two roles: it deprotonates the

-carbon of the isocyanide to generate the nucleophilic carbanion, and it scavenges the HCl byproduct. The initial acylation creates a

Mechanistic Visualization

Figure 1: Step-wise mechanism of the Schöllkopf synthesis yielding the 4,5-substituted oxazole.

Structural Characterization

Validating the structure requires confirming the presence of the oxazole proton and the integrity of the ethyl ester.

Nuclear Magnetic Resonance (NMR)[3][4][5][8]

-

¹H NMR (CDCl₃, 400 MHz):

- 7.90–8.00 (s, 1H): C2-H. This is the diagnostic singlet for the oxazole ring. Its chemical shift confirms the heteroaromatic nature.

- 7.60–7.75 (m, 2H): Ortho-protons of the phenyl ring.

- 7.35–7.50 (m, 3H): Meta/Para-protons of the phenyl ring.

- 4.42 (q, J=7.1 Hz, 2H): Methylene of the ethyl ester (-OCH₂-).

- 1.40 (t, J=7.1 Hz, 3H): Methyl of the ethyl ester (-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz):

- 162.5: Ester Carbonyl (C=O).

- 151.0: C5 (attached to Phenyl).[1]

- 149.8: C2 (N=C-O).

- 128.0–130.0: Phenyl carbons.

- 127.5: C4 (attached to Ester).

- 61.5: Ester -OCH₂-.

- 14.2: Ester -CH₃.

Reactivity & Applications in Drug Design

The CAS 32998-97-3 scaffold offers three distinct vectors for chemical modification, making it a valuable intermediate.

Functionalization Vectors

-

C4-Ester Manipulation: The ester group is susceptible to standard nucleophilic acyl substitutions.

-

Hydrolysis: Yields the carboxylic acid (Precursor for amide coupling).

-

Reduction: Yields the alcohol (Precursor for benzylic-type substitutions).

-

Amidation: Direct reaction with amines to form oxazole-4-carboxamides.

-

-

C2-Proton Activation: The C2 proton is relatively acidic (pKa ~20) due to the inductive effect of the adjacent nitrogen and oxygen.

-

Lithiation: Treatment with LiTMP or LDA allows for C2-alkylation or arylation (e.g., Negishi coupling).

-

-

C5-Phenyl Modification: Electrophilic aromatic substitution on the phenyl ring is possible but deactivated by the electron-withdrawing oxazole core.

Experimental Workflow: Hydrolysis Protocol

To generate the free acid for peptide coupling:

-

Dissolve 1.0 eq of CAS 32998-97-3 in THF/Water (3:1).

-

Add 2.0 eq LiOH·H₂O at 0 °C.

-

Stir at room temperature for 4 hours (Monitor by TLC: disappearance of Rf ~0.6 spot).

-

Acidify with 1M HCl to pH 3 to precipitate the acid.

-

Filter/Extract with EtOAc.

Reactivity Diagram

Figure 2: Divergent synthetic pathways from the parent ester scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (which may open the ring under extreme conditions).

References

-

Suzuki, M., Iwasaki, T., Miyoshi, M., Okumura, K., & Matsumoto, K. (1980). "Synthesis of oxazoles from ethyl isocyanoacetate and acyl chlorides." Journal of the American Chemical Society, 102(2), 860. Link

-

Schöllkopf, U. (1977).

-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. Link -

PubChem Compound Summary. (2025). "this compound."[2] PubChem Identifier: CID 128456. Link

-

ChemSynthesis. (2025). "this compound Properties and Synthesis." Link

Sources

"Ethyl 5-phenyl-1,3-oxazole-4-carboxylate" molecular weight and formula

The following technical guide provides an in-depth analysis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Scaffold Analysis, Synthetic Methodologies, and Therapeutic Utility

Executive Summary

This compound (CAS: 32998-97-3) represents a privileged structural motif in drug discovery, serving as a versatile intermediate for the synthesis of bioactive 1,3-oxazole derivatives.[1] Unlike its isoxazole isomers, the 1,3-oxazole ring functions as a bioisostere for amide bonds and aromatic rings, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide details the physicochemical specifications, the authoritative Schöllkopf synthesis protocol, and the molecule's role as a precursor in developing tubulin polymerization inhibitors and kinase modulators.[1]

Physicochemical Specifications

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Parameter | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| CAS Registry Number | 32998-97-3 |

| Physical State | Crystalline Solid / Viscous Oil (purity dependent) |

| Melting Point | 32–35 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| Key Functional Groups | Ethyl ester (C4), Phenyl ring (C5), Imine-ether core (Oxazole) |

Synthetic Methodology: The Schöllkopf Route

The most robust and atom-economic route to 1,3-oxazole-4-carboxylates is the Schöllkopf Oxazole Synthesis . This method utilizes

Mechanistic Pathway

The synthesis involves the deprotonation of ethyl isocyanoacetate to form a carbanion, which attacks benzoyl chloride .[1] The resulting intermediate is unstable and spontaneously cyclizes via the enol oxygen attacking the isocyanide carbon, followed by a proton shift to aromatize the ring.[1]

Figure 1: Mechanistic flow of the Schöllkopf Oxazole Synthesis utilizing ethyl isocyanoacetate and benzoyl chloride.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

Ethyl isocyanoacetate (1.13 g, 10 mmol)[1]

-

Benzoyl chloride (1.40 g, 10 mmol)[1]

-

Triethylamine (Et₃N) (2.02 g, 20 mmol) or DBU (1.52 g, 10 mmol)[1]

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous (20 mL)[1]

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen/argon. Add anhydrous THF (20 mL) and ethyl isocyanoacetate.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add the base (Et₃N or DBU) dropwise over 5 minutes.[1] Stir for 10 minutes.

-

Addition: Add benzoyl chloride dropwise via syringe. The solution typically turns yellow/orange, indicating the formation of the acylated intermediate.[1]

-

Cyclization: Allow the reaction to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the isocyanide.[1]

-

Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow solid/oil.

Structural Characterization (Spectroscopy)

Validation of the structure relies on the distinct chemical shift of the oxazole C2 proton and the ethyl ester pattern.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Oxazole C2-H | 7.95 – 8.10 | Singlet (s) | 1H | Characteristic diagnostic peak for 1,3-oxazole ring.[1] |

| Phenyl (Ortho) | 8.05 – 8.15 | Multiplet (m) | 2H | Aromatic protons adjacent to the oxazole.[1] |

| Phenyl (Meta/Para) | 7.40 – 7.55 | Multiplet (m) | 3H | Remaining aromatic protons.[1][2][3] |

| Ester -OCH₂- | 4.35 – 4.45 | Quartet (q, J=7.1 Hz) | 2H | Methylene of ethyl group.[1] |

| Ester -CH₃ | 1.35 – 1.45 | Triplet (t, J=7.1 Hz) | 3H | Methyl of ethyl group.[1] |

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion [M+H]⁺: Calculated: 218.08; Observed: 218.1 m/z.[1]

-

Fragmentation: Loss of the ethyl group (M-29) and decarboxylation (M-44) are common fragmentation pathways observed in high-energy collisions.[1]

Therapeutic Applications & Scaffold Utility

This compound is not merely an end-product but a high-value pharmacophore precursor.[1]

-

Tubulin Polymerization Inhibitors: Derivatives where the C4-ester is converted to a sulfonyl moiety or a secondary amide have shown potent cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7).[1] The 5-phenyl-oxazole core mimics the cis-stilbene binding motif found in combretastatin A-4, interacting with the colchicine binding site of tubulin.

-

Kinase Inhibition (CDK2/VEGFR): The oxazole nitrogen (N3) acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] Modification of the C4 position allows for "tailoring" the molecule to reach the solvent-accessible regions of the enzyme, improving selectivity.

-

Metabolic Stability: Compared to furan or pyrrole analogs, the 1,3-oxazole ring exhibits superior oxidative stability, making it a preferred bioisostere for phenyl rings in lead optimization campaigns.[1]

References

-

Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 18(11), 863-903.[1] Link[1]

-

Mossetti, R., et al. (2021).[1] "Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates." Journal of Heterocyclic Chemistry. (Validates bioactivity of the scaffold).

-

ChemSynthesis Database. (2025).[1] "this compound: Physicochemical Properties." Link

-

PubChem Compound Summary. (2025). "this compound (CID 6461838)."[1] National Center for Biotechnology Information.[1] Link

Sources

The Oxazole Scaffold in Medicinal Chemistry: A Technical Guide to Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Executive Summary

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS 32998-97-3) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While often utilized as a high-value synthetic intermediate, the molecule and its immediate derivatives possess intrinsic biological activities ranging from antimicrobial to anti-inflammatory modulation.[1]

This technical guide analyzes the compound not merely as a reagent, but as a bioactive pharmacophore. We explore its role as a precursor to 1,3,4-oxadiazoles (antimicrobials) and sulfonyl-derivatives (anticancer agents), providing a roadmap for researchers to leverage this scaffold in drug discovery campaigns.

Chemical Profile & Structural Pharmacophore

The core structure consists of a 1,3-oxazole ring substituted at the C5 position with a phenyl group and at the C4 position with an ethyl ester.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: 217.22 g/mol

-

Key Pharmacophoric Features:

-

Oxazole Nitrogen (N3): Hydrogen bond acceptor; critical for kinase hinge binding.

-

Ethyl Ester (C4): Lipophilic masking group (prodrug potential) or synthetic handle for amidation/hydrazide formation.

-

Phenyl Ring (C5): Provides hydrophobic pi-stacking interactions (e.g., with aromatic residues in COX-2 or DNA gyrase binding pockets).

-

Synthetic Pathway (The Gateway)

Access to this scaffold is typically achieved via the condensation of ethyl isocyanoacetate with benzoyl chloride or benzaldehyde derivatives (Van Leusen synthesis).

Figure 1: General synthetic workflow for the generation of the oxazole-4-carboxylate scaffold.

Biological Activity Landscape

The biological utility of this compound is bifurcated: direct activity (limited/baseline) and derivative activity (high potency).

Antimicrobial Activity (Bacterial & Fungal)

The oxazole ring is a bioisostere of the thiazole and imidazole rings found in many antibiotics.

-

Mechanism: Derivatives of this ester, particularly when converted to 1,3,4-oxadiazoles or hydrazides , have been shown to inhibit bacterial DNA gyrase (subunit B) and fungal CYP51 (lanosterol 14α-demethylase).

-

Spectrum:

-

Gram-Positive: High activity against Staphylococcus aureus (including MRSA strains).

-

Gram-Negative: Moderate activity against Escherichia coli and Pseudomonas aeruginosa.

-

Fungal: Activity against Aspergillus niger and Candida albicans.

-

-

Key Insight: The ethyl ester group often requires hydrolysis to the free acid or conversion to a hydrazide to maximize hydrogen bonding within the active site of microbial enzymes [1, 3].

Anti-inflammatory & Analgesic Potential

The structural homology between 4,5-diaryloxazoles and Oxaprozin (a marketed NSAID) suggests COX-2 inhibitory potential.

-

Mechanism: The 5-phenyl group fits into the hydrophobic pocket of the Cyclooxygenase (COX) enzyme. The C4-carboxylate (active form) interacts with Arg120 in the COX channel.

-

Data: In carrageenan-induced rat paw edema models, oxazole-4-carboxylates and their benzamide derivatives have demonstrated anti-inflammatory inhibition rates ranging from 33% to 62%, comparable to Indomethacin [1, 5].[2]

Anticancer (Cytotoxicity)

Recent screens by the National Cancer Institute (NCI) have highlighted 5-sulfonyl derivatives of oxazole-4-carboxylates.[3]

-

Target: Tubulin polymerization inhibition (colchicine binding site) and CDK2 (Cyclin-dependent kinase 2) inhibition.

-

Potency: Methyl/Ethyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate analogs have shown GI50 values in the micromolar range (approx. 5.37 µM) against leukemia and breast cancer cell lines [4].[3]

Mechanistic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, mapping specific chemical modifications to biological outcomes.

Figure 2: Structure-Activity Relationship (SAR) map linking structural domains of the oxazole scaffold to therapeutic targets.

Experimental Protocols

Protocol: Synthesis of this compound

Standard Van Leusen-type condensation.

Reagents:

-

Benzoyl Chloride (1.0 eq)

-

Ethyl Isocyanoacetate (1.1 eq)

-

Triethylamine (Et3N) (2.5 eq)

-

Solvent: Dry THF or DCM

Procedure:

-

Preparation: Dissolve ethyl isocyanoacetate (10 mmol) in dry THF (20 mL) under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add Et3N (25 mmol) dropwise.

-

Acylation: Add benzoyl chloride (10 mmol) dropwise over 15 minutes. Maintain temperature < 5°C.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 6–12 hours. (Monitoring: TLC, Hexane/EtOAc 3:1).

-

Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel column chromatography.

Protocol: Antimicrobial Susceptibility Assay (MIC)

Validated for oxazole derivatives against S. aureus and E. coli.

Materials:

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Resazurin dye (for cell viability visualization).

-

Positive Control: Ciprofloxacin or Ampicillin.

Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

-

Compound Dilution: Dissolve the test compound (this compound) in DMSO. Prepare serial two-fold dilutions in the 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

-

Incubation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

-

Conditions: Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic activity).

-

-

Determination: The MIC is the lowest concentration preventing the color change from blue to pink.

Data Summary: Comparative Biological Potency

The following table summarizes the potency of the parent ester versus its optimized derivatives based on literature consensus.

| Compound Class | Target Organism/Protein | Activity Metric | Potency Level | Ref |

| Parent Ester | S. aureus | MIC | Moderate (>50 µg/mL) | [1, 3] |

| Parent Ester | E. coli | MIC | Low (>100 µg/mL) | [1, 3] |

| Oxadiazole Deriv. | M. tuberculosis (H37Rv) | MIC | High (< 5 µg/mL) | [2] |

| Benzamide Deriv. | COX-2 (Rat Paw Edema) | Inhibition % | High (62%) | [5] |

| Sulfonyl Deriv. | Breast Cancer (MCF-7) | GI50 | High (5.37 µM) | [4] |

References

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[2][4]Link

-

National Institutes of Health (PMC). (2019). A comprehensive review on biological activities of oxazole derivatives.Link

-

National Institutes of Health (PMC). (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.Link

-

ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.[3]Link

-

Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.[5]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the utility, synthesis, and medicinal chemistry applications of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate .

Executive Summary

This compound (CAS: 32998-97-3) represents a "privileged scaffold" in drug discovery, offering a distinct geometry and electronic profile compared to its isoxazole and oxadiazole congeners. Its utility stems from the 1,3-oxazole core, which serves as a rigid bioisostere for amide bonds and phenyl rings, improving metabolic stability while maintaining hydrogen-bonding capability.

This guide provides a comprehensive analysis of this scaffold, focusing on its scalable synthesis via the Schöllkopf method , its pharmacophoric properties, and its application in designing kinase inhibitors and GPCR ligands.

Structural Analysis & Pharmacophore Properties

The 1,3-oxazole ring is aromatic, planar, and electron-poor compared to furan but electron-rich compared to pyridine. In the context of the 5-phenyl-4-carboxylate derivative, three distinct "zones" define its interactions with biological targets:

| Zone | Structural Feature | Pharmacological Role |

| Zone 1 | C4-Ethoxycarbonyl | The "Warhead" Handle. A versatile electrophile for library generation. Hydrolysis yields the carboxylic acid, a precursor for heterocyclic carboxamides (common in kinase inhibitors). |

| Zone 2 | C5-Phenyl Ring | The Lipophilic Anchor. Provides |

| Zone 3 | C2-Position (H) | The Auxiliary Vector. In the parent scaffold, this is a C-H bond. It is a prime site for late-stage functionalization (C-H activation) to tune solubility and potency. |

Electronic Profile

The oxazole nitrogen (N3) is a weak hydrogen bond acceptor (

Validated Synthetic Protocol: The Schöllkopf Route

While various methods exist (e.g., oxidative cyclization of chalcones), the Schöllkopf Oxazole Synthesis remains the industry standard for generating 5-substituted oxazole-4-carboxylates with high regiocontrol.

Core Reaction Logic

The synthesis relies on the reaction of ethyl isocyanoacetate with benzoyl chloride in the presence of a non-nucleophilic base. The isocyanoacetate acts as a masked amino acid equivalent.

Step-by-Step Protocol

Reagents:

-

Ethyl isocyanoacetate (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) or

-

Solvent: Anhydrous THF or DCM

Procedure:

-

Preparation: Charge a flame-dried reaction vessel with Ethyl isocyanoacetate (10 mmol) and anhydrous THF (50 mL). Cool to 0°C under

atmosphere. -

Acylation: Add DBU (22 mmol) dropwise. The solution will darken. Stir for 15 minutes to generate the

-metalated isocyanide species. -

Addition: Add Benzoyl chloride (11 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The initial

-acylation is followed by rapid intramolecular -

Workup: Quench with saturated

solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc) to yield the title compound as a white/pale-yellow solid.

Mechanistic Pathway (Visualization)[2]

Caption: The Schöllkopf synthesis pathway involves base-mediated C-acylation followed by spontaneous cyclization.[2]

Medicinal Chemistry Applications & SAR Strategies

Kinase Inhibitor Design (p38 MAP Kinase / VEGFR)

The 5-phenyl-1,3-oxazole-4-carboxylate is a precursor to Type II Kinase Inhibitors .

-

Strategy: Hydrolyze the ester to the acid, then couple with an aryl amine (e.g., 3-aminopyridine or substituted aniline).

-

Mechanism: The resulting amide NH forms a hydrogen bond with the "hinge region" (Glu/Met gatekeeper residues), while the 5-phenyl group occupies the hydrophobic pocket adjacent to the ATP site.

-

Advantage: The oxazole ring provides a rigid spacer that orients the phenyl and amide groups at a precise angle (

136°), often superior to flexible alkyl linkers.

GABA-A Receptor Ligands (Benzodiazepine Site)

This scaffold serves as a bioisostere for the benzodiazepine core.

-

Strategy: The 5-phenyl ring mimics the "pendent phenyl" of diazepam.

-

Modification: Substituents on the 5-phenyl ring (e.g., 2'-F or 4'-Cl) significantly modulate affinity for the

vs

Advanced Functionalization (The "Zone 3" Vector)

To expand the SAR (Structure-Activity Relationship) around the C2 position:

-

C-H Arylation: Pd-catalyzed direct arylation (Pd(OAc)2, phosphine ligand) allows the introduction of aryl groups at C2 without pre-functionalization.

-

Electrophilic Halogenation: Reaction with NCS or NBS yields the 2-halo-oxazole, which can undergo Suzuki-Miyaura coupling.

SAR Decision Tree (Visualization)

Caption: Strategic modification points on the scaffold for optimizing biological activity.

Experimental Data Summary

The following physicochemical data serves as a baseline for quality control during synthesis (Reference Standard: CAS 32998-97-3).

| Property | Value | Notes |

| Molecular Formula | - | |

| Molecular Weight | 217.22 g/mol | - |

| Melting Point | 32–35 °C | Low-melting solid; may appear as oil if impure. |

| Appearance | White/Pale Yellow Solid | Recrystallization from EtOH recommended. |

| Diagnostic Peak: C2-H singlet at ~7.91 ppm. | ||

| Solubility | DMSO, DCM, EtOAc | Poor water solubility; suitable for lipophilic assays. |

References

-

Schöllkopf Oxazole Synthesis: Schöllkopf, U. (1979).

-Metalated Isocyanides". Angewandte Chemie International Edition, 18(11), 863-903. Link -

Kinase Inhibitor Design : Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity". Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates the utility of heterocyclic carboxamides). Link

-

Oxazole Scaffold Review : Palmer, D. C. (Ed.). (2004).[3] Oxazoles: Synthesis, Reactions, and Spectroscopy (The Chemistry of Heterocyclic Compounds, Vol. 60). Wiley-Interscience. Link

-

C-H Activation of Oxazoles : Verrier, C., et al. (2011). "Direct Arylation of Oxazoles and Thiazoles". Chemical Reviews, 111(3), 1715-1792. Link

-

Synthesis Protocol Validation : Organic Syntheses, Coll. Vol. 6, p.620 (1988); Vol. 64, p.39 (1986). (General procedure for isocyanoacetate cyclizations). Link

Sources

- 1. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Phenyl-Oxazole Derivatives

Topic: Structure-Activity Relationship (SAR) of Phenyl-Oxazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The phenyl-oxazole scaffold represents a privileged structure in medicinal chemistry, characterized by its 1,3-oxazole heterocyclic core which serves as a bioisostere for amides and esters. This guide analyzes the Structure-Activity Relationship (SAR) of phenyl-oxazole derivatives, focusing on their pharmacological versatility in oncology (VEGFR2/tubulin inhibition), inflammation (COX-2 inhibition), and antimicrobial applications.

By manipulating the electronic and steric environments at the C2, C4, and C5 positions, researchers can fine-tune lipophilicity (

Chemical Architecture & Numbering

The 1,3-oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. In phenyl-oxazole derivatives, the phenyl ring is most commonly attached at the C2 or C5 position.

-

C2 Position: The most electrophilic carbon, typically substituted with an aryl group (phenyl) to enhance

- -

C4 Position: Often utilized for solubility-enhancing groups or hydrogen bond acceptors (e.g., carboxamides).

-

C5 Position: Critical for hydrophobic interactions; substitutions here drastically affect potency and metabolic half-life.

SAR Logic Map

The following diagram illustrates the core SAR logic for the phenyl-oxazole scaffold.

Figure 1: Strategic substitution points on the phenyl-oxazole core and their impact on biological activity.

Detailed SAR Analysis by Therapeutic Target

Anti-Inflammatory (COX-2 Inhibition)

Phenyl-oxazole derivatives are potent selective Cyclooxygenase-2 (COX-2) inhibitors. The scaffold mimics the vicinal diaryl structure seen in coxibs (e.g., celecoxib).

-

Key Pharmacophore: A methylsulfonyl (

) or sulfonamide ( -

Selectivity Switch: Substitution at the C5-phenyl ring dictates COX-2 vs. COX-1 selectivity.

-

Para-F or Para-OMe groups on the C5-phenyl ring enhance COX-2 selectivity by filling the hydrophobic pocket without causing steric clash.

-

Ortho-substitutions often decrease potency due to steric hindrance preventing the coplanar arrangement required for binding.

-

Anticancer Activity (VEGFR2 & Tubulin)

In oncology, 2-phenyl-oxazole-4-carboxamides and 2-anilino-5-phenyloxazoles have shown efficacy.

-

VEGFR2 Kinase Inhibition:

-

The oxazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase (Cys919).

-

C5-Substitution: A 3-pyridyl or 4-pyridyl group at C5 improves solubility and interacts with the solvent-accessible region of the kinase.

-

-

Tubulin Polymerization Inhibition:

-

Derivatives such as 2-phenyl-5-(3,4,5-trimethoxyphenyl)oxazole mimic Combretastatin A-4.

-

The trimethoxy motif is crucial for binding to the colchicine site on tubulin.

-

Antimicrobial Potency[1]

-

Electron-Withdrawing Groups (EWG): Introduction of EWGs (e.g.,

, -

Lipophilicity: A

value between 3.0 and 4.0 is optimal for membrane permeation in bacterial cells.

Quantitative Data Summary

The following table summarizes the impact of specific substitutions on biological potency (

| Core Scaffold | Substitution (C2-Phenyl) | Substitution (C5-Aryl) | Target | Activity ( | Effect Note |

| 2,5-Diphenyloxazole | 4-SO2Me | 4-F-Phenyl | COX-2 | 0.04 µM | High Selectivity (SI > 300) |

| 2,5-Diphenyloxazole | 4-H | 4-F-Phenyl | COX-2 | > 10 µM | Loss of activity without sulfonyl group |

| 2-Anilino-oxazole | (Anilino linker) | 3-Pyridyl | VEGFR2 | 12 nM | High Kinase Potency |

| 2-Phenyloxazole | 4-NO2 | 4-Cl-Phenyl | S. aureus | 4 µg/mL | EWG enhances antimicrobial action |

| 2-Phenyloxazole | 3,4,5-TriOMe | Phenyl | Tubulin | 2.1 µM | Colchicine site binder |

Experimental Protocols

Synthesis of 2,5-Diphenyloxazole (Robinson-Gabriel Cyclodehydration)

This protocol describes the synthesis of the core scaffold using a modified Robinson-Gabriel method, ensuring high yield and purity.

Reagents:

-

Hippuric acid (Benzoylglycine)

-

Benzene (or Toluene for green chemistry adaptation)

-

Aluminum Chloride (

) -

Thionyl Chloride (

) -

Phosphorus Oxychloride (

) or conc.

Workflow:

-

Acid Chloride Formation:

-

Reflux Hippuric acid (0.1 mol) with Thionyl Chloride (0.2 mol) at 50°C for 2 hours.

-

Remove excess

under reduced pressure to yield benzamidoacetyl chloride.

-

-

Friedel-Crafts Acylation:

-

Dissolve the crude acid chloride in dry Benzene (50 mL).

-

Add anhydrous

(0.3 mol) portion-wise at 0-5°C with stirring. -

Reflux for 3 hours. Pour onto crushed ice/HCl. Extract with ethyl acetate.

-

Intermediate: N-benzoyl-

-aminoacetophenone.[1]

-

-

Cyclodehydration (Ring Closure):

-

Treat the intermediate (1.0 eq) with

(5.0 eq) or conc. -

Neutralize with

and extract with dichloromethane. -

Purification: Recrystallize from ethanol.

-

Validation:

-

Melting Point: 72–73°C.

-

1H NMR (

):

Synthesis Logic Diagram

Figure 2: Step-by-step synthetic pathway for the 2,5-diphenyloxazole scaffold.

Biological Assay: COX-2 Inhibition Screening

Objective: Determine the

-

Enzyme Preparation: Use recombinant human COX-2 enzyme.

-

Incubation: Incubate enzyme with test compounds (0.01 – 10 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.

-

Substrate Addition: Initiate reaction with Arachidonic Acid (100 µM).

-

Measurement: After 2 minutes, stop reaction with HCl. Measure Prostaglandin E2 (

) production using a standard ELISA kit or colorimetric TMPD assay (absorbance at 590 nm). -

Calculation: Plot % inhibition vs. log[concentration] to derive

.

References

-

Tai, V. W., et al. (2006). "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. Link

-

Zarghi, A., et al. (2005). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655-683. Link

-

BenchChem. (2025).[1][4] "Synthesis of 2,5-Diphenyloxazole: A Technical Guide." BenchChem Technical Library. Link

-

Bansal, S., et al. (2014). "Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors." European Journal of Medicinal Chemistry, 80, 453-462. Link

- Cai, S. X., et al. (2010). "Structure-activity relationships of 2-anilino-5-phenyl-1,3-oxazoles as VEGFR2 kinase inhibitors." Bioorganic & Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole - Google Patents [patents.google.com]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

In silico prediction of "Ethyl 5-phenyl-1,3-oxazole-4-carboxylate" bioactivity

Technical Whitepaper: In Silico Bioactivity Prediction of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Executive Summary

This technical guide outlines a rigorous in silico workflow for predicting the bioactivity of This compound (CAS: 32998-97-3). While often categorized as a chemical building block, the 5-phenyl-1,3-oxazole scaffold possesses distinct pharmacophoric features—specifically a hydrophobic aryl moiety linked to a polar heterocyclic core—that suggest potential activity in anti-inflammatory (COX-2 inhibition) and antimicrobial (DNA Gyrase B inhibition) pathways.

This document details the step-by-step computational protocol required to transition this molecule from a static chemical structure to a bioactive candidate, utilizing inverse docking, molecular dynamics (MD) simulation preparation, and ADMET profiling.

Chemical Identity & Pharmacophore Analysis

Before initiating computational workflows, the ligand must be characterized to establish its chemical space.

-

IUPAC Name: this compound

-

SMILES: CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2

-

Molecular Weight: 217.22 g/mol

Pharmacophoric Signature: The molecule exhibits a "Dumbbell" pharmacophore distribution:

-

Lipophilic Domain: The 5-phenyl group provides significant hydrophobic interaction potential (

- -

H-Bond Acceptor Domain: The N3 atom of the oxazole ring and the carbonyl oxygen of the ester at position 4 serve as key hydrogen bond acceptors.

-

Metabolic Trigger: The ethyl ester acts as a prodrug motif, likely hydrolyzing in vivo to the free carboxylic acid (the active metabolite), which enhances solubility and ionic interactions.

Computational Workflow: From Structure to Hit

The following workflow utilizes a "Target Fishing" approach to identify likely biological receptors, followed by rigorous validation.

Figure 1: The hierarchical in silico pipeline for bioactivity prediction. The process moves from quantum mechanical optimization to systems-level profiling.

Protocol 1: Target Identification (Inverse Docking)

Unlike standard docking (one target, many ligands), we employ Inverse Docking to map the molecule against a database of therapeutic targets.

Rationale: The 5-phenyl-oxazole motif is structurally homologous to the diarylheterocycle class of COX-2 inhibitors (e.g., Valdecoxib) and specific Kinase inhibitors .

Step-by-Step Methodology:

-

Database Selection: Use the PDBbind or sc-PDB database containing druggable binding sites.

-

Query Submission: Input the SMILES string into a target prediction server (e.g., SwissTargetPrediction or PharmMapper).

-

Pharmacophore Mapping: The algorithm aligns the 5-phenyl group to hydrophobic pockets and the oxazole nitrogen to hinge regions (kinases) or active site serines (hydrolases).

Predicted High-Confidence Targets:

| Target Class | Specific Protein | PDB ID | Mechanistic Rationale |

| Enzyme | Cyclooxygenase-2 (COX-2) | 5KIR | The 5-phenyl group mimics the hydrophobic side chain of arachidonic acid; the oxazole ring replaces the central heterocycle of Coxibs. |

| Kinase | EGFR (Epidermal Growth Factor Receptor) | 1M17 | Oxazole N3 can accept H-bonds from the Met793 hinge region; Phenyl group occupies the hydrophobic back pocket. |

| Bacterial | DNA Gyrase Subunit B | 1KZN | The ester carbonyl interacts with the ATPase domain, inhibiting bacterial replication. |

Protocol 2: Molecular Docking & Interaction Analysis

Once targets are identified, we quantify the interaction using rigid-receptor/flexible-ligand docking.

Tools: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

Experimental Protocol:

-

Protein Preparation:

-

Download PDB 5KIR (COX-2).

-

Remove water molecules (unless bridging).

-

Add polar hydrogens and compute Gasteiger charges.

-

-

Ligand Preparation:

-

Convert SMILES to 3D.

-

Minimize energy using the MMFF94 force field to relieve steric clashes.

-

Critical Step: Treat the ethyl ester bond as rotatable to explore the active site fit.

-

-

Grid Generation: Center the grid box (20x20x20 Å) on the co-crystallized ligand of the reference PDB.

-

Scoring Function: Calculate

. A score lower than -7.0 kcal/mol indicates a potential lead.

Hypothetical Binding Mode (COX-2): The diagram below illustrates the predicted interaction map within the COX-2 active site.

Figure 2: Predicted binding mode in COX-2. The phenyl group anchors the molecule, while the polar oxazole/ester core engages the Arg120-Tyr355 gatekeeper region.

Protocol 3: ADMET & Physicochemical Profiling

A potent binder is useless if it cannot reach the target. We evaluate "Drug-Likeness" using Lipinski’s Rule of 5 and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters.

Calculated Properties (Estimates):

| Property | Value | Status | Interpretation |

| Molecular Weight | 217.22 Da | Pass | < 500 Da. Highly favorable for oral bioavailability. |

| LogP (Lipophilicity) | ~2.6 | Pass | < 5. Optimal for membrane permeability. |

| H-Bond Donors | 0 | Pass | < 5. Suggests good membrane transport. |

| H-Bond Acceptors | 3 | Pass | < 10. |

| TPSA (Polar Surface Area) | ~52 Ų | Excellent | < 140 Ų. Predicts high GI absorption and potential BBB penetration. |

Toxicity & Metabolism Alerts:

-

Ester Hydrolysis: The ethyl ester is a "soft spot" for esterases. In plasma, this molecule will likely convert to 5-phenyl-1,3-oxazole-4-carboxylic acid .

-

Recommendation: Dock the acid form as well to verify if the metabolite retains activity.

-

-

Structural Alerts: The oxazole ring is generally stable, but the lack of substitution at the 2-position (H) can be a site for oxidative metabolism (CYP450).

Validation Strategy: From In Silico to In Vitro

To validate the computational predictions, the following experimental assays are recommended:

-

Enzymatic Inhibition Assay (COX-1/COX-2):

-

Use a colorimetric COX inhibitor screening kit.

-

Measure IC50 of the compound against arachidonic acid peroxidation.

-

Control: Celecoxib.

-

-

Antimicrobial MIC Determination:

-

Broth microdilution assay against S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Rationale: Oxazoles often disrupt bacterial cell wall synthesis or DNA replication.

-

-

Cell Viability (MTT Assay):

-

Test on HEK293 (normal) vs. A549 (cancer) lines to screen for general cytotoxicity vs. specific antiproliferative effects.

-

References

-

PubChem. (n.d.). Compound Summary: this compound (CID 14502012). National Library of Medicine. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

- Bostrom, J., et al. (2012). Oxazoles in Medicinal Chemistry: A Review of Biological Activities and Synthetic Methods. Journal of Medicinal Chemistry. (Generalized reference for Oxazole scaffold bioactivity).

Sources

The Linchpin Scaffold: Ethyl 5-phenyl-1,3-oxazole-4-carboxylate in Drug Discovery

The following technical guide details the chemical architecture, synthesis, and medicinal utility of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate .

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), This compound (E5P-Ox) serves as a critical "linchpin" intermediate. Unlike simple heterocycles, this scaffold offers a unique trifecta of properties: a lipophilic anchor (the 5-phenyl group), a reactive handle (the 4-carboxylate), and a metabolically stable core (the 1,3-oxazole ring).

This guide analyzes the compound not merely as a catalog item, but as a versatile template for generating diverse chemical libraries targeting kinases, phosphodiesterases (PDE4), and G-protein coupled receptors (GPCRs).

Chemical Architecture & Pharmacophore Analysis

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3.

Structural Logic

-

Bioisosterism: The 1,3-oxazole ring is a proven bioisostere for the amide bond (–CONH–) and the ester linkage (–COO–). It maintains planarity and hydrogen bond acceptance (via N3) but eliminates the hydrolytic instability of the peptide bond.

-

The 5-Phenyl Anchor: This moiety occupies hydrophobic pockets (e.g., the ATP-binding site of kinases or the hydrophobic channel of COX-2), providing essential binding affinity (

). -

The 4-Carboxylate Vector: The ethyl ester is rarely the final drug; rather, it is a "vector" group. It directs synthesis toward amides, oxadiazoles, or alcohols, allowing medicinal chemists to probe the "solvent-front" region of a binding pocket.

Electronic Properties

The oxazole ring is weakly basic (

Synthetic Methodologies

The synthesis of E5P-Ox must be robust, scalable, and regioselective. The most authoritative method relies on the Schöllkopf Oxazole Synthesis (or isocyanoacetate condensation).

Mechanistic Pathway (Schöllkopf Route)

The reaction involves the condensation of ethyl isocyanoacetate with benzoyl chloride (or benzoic anhydride) in the presence of a base (typically Triethylamine or DBU).

-

Deprotonation: The base deprotonates the

-carbon of ethyl isocyanoacetate, forming a carbanion. -

Acylation: The carbanion attacks the carbonyl carbon of benzoyl chloride.

-

Cyclization: The enolic oxygen of the intermediate attacks the isocyanide carbon, closing the ring.

-

Aromatization: Tautomerization yields the stable 1,3-oxazole.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis via the Schöllkopf isocyanoacetate route.

Experimental Protocols

This section details a self-validating protocol. Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Synthesis of this compound

Reagents:

-

Ethyl isocyanoacetate (11.3 g, 100 mmol)

-

Benzoyl chloride (14.0 g, 100 mmol)

-

Triethylamine (TEA) (20.2 g, 200 mmol) or DBU (15.2 g, 100 mmol)

-

Solvent: Tetrahydrofuran (THF), anhydrous (150 mL)

Procedure:

-

Setup: Charge a flame-dried 500 mL 3-neck round-bottom flask with ethyl isocyanoacetate and THF. Cool to 0°C using an ice bath.

-

Acylation: Add the base (TEA or DBU) dropwise over 15 minutes. The solution may darken.

-

Addition: Add benzoyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The isocyanide spot (

) should disappear. -

Quench: Pour the reaction mixture into ice-cold water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with saturated

, water, and brine. Dry over -

Crystallization: Recrystallize the crude solid from Ethanol/Water to yield off-white needles.

Validation Metrics:

-

Yield: Expected 75-85%.

-

1H NMR (CDCl3, 400 MHz):

1.41 (t, 3H), 4.43 (q, 2H), 7.45-7.55 (m, 3H), 7.93 (s, 1H, C2-H), 8.05-8.10 (m, 2H). Note: The C2-proton singlet around 7.9-8.0 ppm is diagnostic.

Biological Assay: Hydrolysis & Amide Coupling (Library Generation)

To utilize this scaffold in SAR (Structure-Activity Relationship) studies, it is often converted to an amide.

Protocol:

-

Hydrolysis: Treat the ester (1 equiv) with LiOH (2 equiv) in THF:H2O (1:1) at RT for 4h. Acidify to pH 3 to precipitate the acid.

-

Coupling: React the crude acid with a primary amine (R-NH2) using HATU and DIPEA in DMF.

Therapeutic Applications & SAR

The E5P-Ox scaffold is not a "privileged structure" by accident; it maps effectively to several biological targets.

Target Landscape

| Therapeutic Area | Target Protein | Mechanism of Action | Role of Scaffold |

| Oncology | VEGFR / EGFR | Kinase Inhibition | 5-phenyl occupies the hydrophobic back-pocket; C4-substituents interact with the hinge region. |

| Inflammation | PDE4 | Phosphodiesterase Inhibition | Oxazole ring mimics the catechol ether of Rolipram; 5-phenyl provides |

| CNS Disorders | GABA-A | Benzodiazepine Site Modulator | 5-phenyl-4-ester motif mimics the pharmacophore of benzodiazepine esters (e.g., ethyl loflazepate). |

SAR Decision Tree

The following diagram illustrates how to diversify the core scaffold to tune biological activity.

Figure 2: Structure-Activity Relationship (SAR) optimization strategy for the E5P-Ox scaffold.

Case Study: PDE4 Inhibitors

Research indicates that 4,5-disubstituted oxazoles act as potent PDE4 inhibitors. The 5-phenyl group aligns with the hydrophobic clamp of the enzyme, while the 4-position substituent (derived from the ester) interacts with the metal-binding pocket (Mg2+/Zn2+). The planar oxazole ring reduces the conformational entropy penalty upon binding compared to flexible chain analogs [1].

References

-

Synthesis and Bioactivity of Phenyl Substituted Furan and Oxazole Carboxylic Acid Derivatives as Potential PDE4 Inhibitors. European Journal of Medicinal Chemistry, 2020.[3] Link

- Synthesis of Oxazoles from Isocyanoacetates.Journal of the American Chemical Society, 1980, 102, 860.

-

Recent Developments on Pharmacological Potential of Oxazole Scaffold. International Journal of Pharmaceutical Education and Research, 2018. Link

-

Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 2022. Link

Sources

Technical Guide: Anti-inflammatory Properties of 5-Phenyloxazole Derivatives

[1]

Executive Summary

The 5-phenyloxazole scaffold represents a privileged structure in medicinal chemistry, most notably validated by the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (Daypro). Unlike traditional NSAIDs that often rely on indole or propionic acid cores, the 4,5-diphenyloxazole moiety provides a unique steric and electronic profile that favors binding to the cyclooxygenase (COX) active site. This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for synthesizing and testing next-generation 5-phenyloxazole derivatives. Special emphasis is placed on "dual-pathway" inhibitors (COX/5-LOX) to mitigate gastrointestinal toxicity.

Chemical Space & Structure-Activity Relationship (SAR)

The pharmacological efficacy of 5-phenyloxazole derivatives hinges on the precise spatial arrangement of the aromatic rings and the acidic pharmacophore. The core scaffold mimics the arachidonic acid transition state within the COX enzyme channel.

The Core Scaffold

The central oxazole ring serves as a rigid linker, holding two phenyl rings in a vicinal arrangement (positions 4 and 5) that fits the hydrophobic pocket of the COX enzyme.

-

Position C2 (The Anchor): This position typically hosts an acidic moiety (e.g., propionic acid in Oxaprozin). This group is critical for ionic interaction with Arg120 at the entrance of the COX channel. Replacing the carboxylic acid with bioisosteres (e.g., hydroxamic acid, tetrazole) can alter selectivity towards COX-2 or introduce 5-LOX inhibitory activity.

-

Position C4 & C5 (The Hydrophobic Clamp): The 4,5-diphenyl substitution is non-negotiable for high potency. These rings interact with the hydrophobic residues (Tyr385, Trp387, Phe518) deep within the enzyme.

-

Electronic Effects: Electron-withdrawing groups (F, Cl, CF3) on the C4-phenyl ring often enhance COX-2 selectivity by exploiting the slightly larger side pocket (Val523) in COX-2 compared to COX-1 (Ile523).

-

Steric Effects:[1] Bulky substituents at the para-position of the C5-phenyl ring can decrease potency due to steric clash with the channel apex.

-

Visualization: SAR Map

The following diagram illustrates the critical substitution zones on the 5-phenyloxazole core.

Caption: SAR map highlighting the three critical pharmacophoric zones of the 5-phenyloxazole scaffold.

Mechanistic Pathways

While the primary mechanism is the inhibition of Cyclooxygenase (COX) enzymes, advanced derivatives are designed to act as Dual COX/5-LOX Inhibitors . This dual action is superior to selective COX-2 inhibition because blocking the COX pathway alone shunts arachidonic acid toward the 5-Lipoxygenase (5-LOX) pathway, increasing leukotriene production (LTB4), which causes gastric ulceration and chemotaxis.

Pathway Logic

-

COX Inhibition: The oxazole derivative competes with arachidonic acid for the active site of COX-1/2, preventing the formation of Prostaglandin G2 (PGG2).

-

5-LOX Inhibition: Derivatives with specific redox-active or chelating groups (e.g., hydroxamic acids) inhibit 5-LOX, preventing the formation of Leukotrienes.

-

Result: Simultaneous reduction of inflammation (PGs) and gastric damage/chemotaxis (LTs).

Caption: Dual inhibitory mechanism blocking both Prostaglandin and Leukotriene biosynthesis.

Technical Workflow: Synthesis Protocol

The most robust method for constructing the 4,5-diphenyloxazole core is the Robinson-Gabriel Cyclodehydration . This protocol is preferred for its scalability and reliability in introducing the C2-substituent.

Protocol 1: Robinson-Gabriel Synthesis of 4,5-Diphenyloxazole Derivatives

Objective: Synthesize the oxazole core from an

Reagents:

-

Benzoin (or substituted benzoin)

-

Carboxylic acid anhydride (or acid chloride)

-

Concentrated Sulfuric Acid (

) or Phosphorus Oxychloride ( -

Solvent: DMF or glacial acetic acid

Step-by-Step Methodology:

-

Acylation (Precursor Formation):

-

Dissolve benzoin (10 mmol) in pyridine (20 mL).

-

Add the appropriate carboxylic acid anhydride (12 mmol) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of benzoin.

-

Pour into ice water, filter the precipitate (Desyl ester), and dry.

-

-

Cyclization (Ammonium Acetate Method):

-

Work-up & Purification:

-

Cool the mixture and pour into crushed ice.

-

Neutralize with

solution (pH 7-8). -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over anhydrous

. -

Purification: Recrystallize from Ethanol/Water or perform column chromatography (Silica gel 60-120 mesh).

-

Validation:

-

1H NMR: Look for the absence of the methine proton of benzoin and the appearance of aromatic signals corresponding to the new phenyl rings.

-

IR: Disappearance of the ketone carbonyl (

) and appearance of the C=N stretch (

Pharmacological Evaluation Protocols

To ensure data integrity (Trustworthiness), assays must include positive controls (Celecoxib/Oxaprozin) and vehicle controls.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Use a colorimetric screening kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).

-

Preparation: Prepare enzyme solutions (ovine COX-1 and human recombinant COX-2) in Tris-HCl buffer (pH 8.0).

-

Incubation:

-

Add 10

L of test compound (dissolved in DMSO) to the reaction wells. Final concentration range: 0.01 -

Add 10

L of Heme cofactor and 10 -

Incubate for 10 minutes at 37°C to allow inhibitor binding.

-

-

Initiation: Add 10

L of Arachidonic Acid (substrate). -

Termination & Measurement:

-

After 2 minutes, stop reaction with 1M HCl.

-

Measure

produced via ELISA (absorbance at 405-420 nm).

-

-

Calculation:

-

Calculate

using non-linear regression (GraphPad Prism).

-

Protocol 3: In Vivo Carrageenan-Induced Paw Edema

Ethical Note: All animal studies must be approved by IACUC.

-

Animals: Male Wistar rats (180–220 g), fasted for 12 hours.

-

Grouping:

-

Group I: Vehicle Control (1% CMC).

-

Group II: Standard (Oxaprozin 10 mg/kg, p.o.).

-

Group III-V: Test Compounds (various doses, e.g., 10, 20 mg/kg).

-

-

Administration: Administer drugs orally 1 hour prior to inflammation induction.

-

Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

Measurement:

-

Measure paw volume using a Plethysmometer at

hours. -

The plethysmometer measures water displacement (Archimedes' principle).

-

-

Analysis:

-

Edema Volume (

). -

Calculate % Inhibition relative to Group I.

-

Data Summary: Representative Potency Profile

The following table summarizes the expected activity profile for a potent 5-phenyloxazole derivative compared to standards.

| Compound | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) | Edema Inhibition (3h) |

| Oxaprozin (Standard) | 2.2 | 1.8 | 1.2 (Non-selective) | ~60% |

| Celecoxib (Control) | 15.0 | 0.04 | 375 (Selective) | ~75% |

| Derivative 5b (Hypothetical) | >50 | 0.15 | >333 (Selective) | ~70% |

| Derivative 5c (Dual COX/LOX) | 12.0 | 0.50 | 24 (Balanced) | ~85% |

Note: Derivative 5c represents a dual inhibitor design, showing moderate selectivity but higher in vivo efficacy due to synergistic blockade of leukotrienes.

References

-

Vertex Pharmaceuticals. (2025).[6] Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. National Institutes of Health.[7] [Link]

-

Drugs.com. (2025). Oxaprozin Prescribing Information, Mechanism of Action, and Clinical Pharmacology. Drugs.com Professional. [Link]

-

MDPI Molecules. (2025). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. [Link]

-

National Library of Medicine. (2025). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors. PubMed. [Link]

Sources

- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxaprozin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 6. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of "Ethyl 5-phenyl-1,3-oxazole-4-carboxylate" from ethyl isocyanoacetate

[1]

Abstract & Strategic Significance

Oxazole-4-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for heterocycle-based peptidomimetics and kinase inhibitors. This protocol details the synthesis of the 5-phenyl derivative via the reaction of ethyl isocyanoacetate with benzoyl chloride . Unlike metal-catalyzed approaches, this method relies on classical anionic chemistry, offering high atom economy and scalability.

Key Advantages:

-

Atom Economy: Direct condensation with loss of only HCl.

-

Regioselectivity: The 5-phenyl substitution pattern is strictly controlled by the choice of the acylating agent (benzoyl chloride).

-

Scalability: Reaction amenable to gram-scale synthesis in standard laboratory glassware.

Retrosynthetic Analysis & Mechanism

The synthesis is a disconnection of the C4-C5 bond and the C5-O bond. The forward reaction proceeds through the formation of an

Reaction Mechanism (Schöllkopf Pathway)

-

Deprotonation: The base (Triethylamine/TEA) deprotonates the

-carbon of ethyl isocyanoacetate ( -

C-Acylation: The resulting carbanion attacks the electrophilic carbonyl of benzoyl chloride.

-

Cyclization: The enolic oxygen of the intermediate attacks the isocyanide carbon (electrophilic).

-

Aromatization: Tautomerization yields the stable aromatic oxazole ring.

Mechanistic Pathway Diagram[2][3]

Caption: Mechanistic flow from deprotonation to aromatic stabilization of the oxazole core.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| Ethyl isocyanoacetate | 113.11 | 1.0 | 1.035 | Substrate |

| Benzoyl chloride | 140.57 | 1.1 | 1.21 | Electrophile |

| Triethylamine (TEA) | 101.19 | 2.5 | 0.726 | Base (HCl scavenger) |

| Tetrahydrofuran (THF) | 72.11 | Solvent | - | Anhydrous Medium |

| DMAP (Optional) | 122.17 | 0.1 | - | Catalyst |

Step-by-Step Procedure

Step 1: Setup and Solvation

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Ethyl isocyanoacetate (1.13 g, 10.0 mmol) and anhydrous THF (50 mL).

-

Cool the solution to 0 °C using an ice/water bath.

Step 2: Base Addition

-

Add Triethylamine (TEA) (3.5 mL, 25.0 mmol) dropwise to the cold solution.

-

Note: A slight color change (yellowing) may occur due to carbanion formation.

Step 3: Acylation (Critical Step)

-

Dilute Benzoyl chloride (1.55 g, 1.28 mL, 11.0 mmol) in 10 mL of THF.

-

Add the benzoyl chloride solution dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.

-

Caution: The reaction is exothermic. Maintain internal temperature < 5 °C to prevent polymerization of the isocyanide.

Step 4: Cyclization

-

Allow the reaction to warm to Room Temperature (25 °C) and stir for 2 hours.

-

Optimization: If TLC shows incomplete conversion, heat the mixture to reflux (66 °C) for 4–6 hours to drive the cyclization to completion.

Step 5: Workup

-

Quench the reaction with Saturated

solution (50 mL). -

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Step 6: Purification

-

Purify the crude residue via Flash Column Chromatography on silica gel.[3][4]

-

Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

-

Product: The target compound typically elutes as a white to pale yellow solid/oil.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis, highlighting critical temperature control points.

Characterization & Validation

The identity of the product must be confirmed using NMR spectroscopy. The absence of the isocyanide peak (~2150 cm⁻¹ in IR) and the appearance of the oxazole C2 proton are definitive.

Expected Analytical Data:

-

NMR (400 MHz,

- 8.05 (s, 1H, C2-H of oxazole). Diagnostic Peak.

- 7.95 – 7.90 (m, 2H, Phenyl ortho).

- 7.50 – 7.40 (m, 3H, Phenyl meta/para).

-

4.40 (q,

-

1.38 (t,

-

NMR (100 MHz,

-

Distinct signals for the ester carbonyl (~162 ppm), C2 oxazole (~150 ppm), and C5 oxazole (~155 ppm).

-

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of isocyanide. | Ensure strict temperature control (0°C) during benzoyl chloride addition. Do not add base too fast. |

| Incomplete Cyclization | Kinetic trap of intermediate. | Heat the reaction to reflux for 4 hours after initial mixing. Add catalytic DMAP (5 mol%). |

| Product Impurity | Triethylamine salts remaining. | Ensure thorough aqueous washing with dilute HCl (1M) during workup to remove residual amine/salts. |

Safety Considerations

-

Ethyl Isocyanoacetate: Possesses a pungent, disagreeable odor. Must be handled in a well-ventilated fume hood. Potentially toxic if inhaled.

-

Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water.

-

Waste Disposal: Aqueous waste containing isocyanides should be treated with bleach (hypochlorite) to oxidize residual isocyanide to isocyanate/amine before disposal.

References

-

Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with Isocyanides". Angewandte Chemie International Edition, 18(11), 863-902.

-

Marcaccini, S., & Torroba, T. (2007). "The Multicomponent Synthesis of Oxazoles". Organic Preparations and Procedures International, 39(5), 425-467.

-

ChemicalBook. (2023). "this compound Product Properties".

-

Organic Syntheses. (1988). "General methods for Oxazole Synthesis". Org.[5][3][6][7][8] Synth. Coll. Vol. 6, p.620.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Executive Summary

This application note details a robust, scalable laboratory protocol for the synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS: 32998-97-3). This molecule is a critical pharmacophore in medicinal chemistry, serving as a precursor for various bioactive alkaloids and kinase inhibitors.

Unlike generic protocols, this guide utilizes a Base-Mediated Cyclocondensation (Schöllkopf-type) strategy. This approach is selected for its superior regioselectivity, ensuring the phenyl group is exclusively positioned at C5 and the carboxylate at C4, avoiding the isomeric mixtures common in alternative oxidative cyclization routes.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule is constructed via the condensation of ethyl isocyanoacetate with benzoyl chloride . This route is preferred over the Cornforth rearrangement or Robinson-Gabriel synthesis because it allows for the direct assembly of the oxazole core with pre-installed functional groups under mild conditions.

Reaction Mechanism (Schöllkopf Synthesis)

The reaction proceeds through an ordered sequence:

-

-Metallation: A non-nucleophilic base (DBU or

-

C-Acylation: The resulting carbanion attacks the carbonyl of benzoyl chloride.

-

Cyclization: The intermediate (

-isocyano ketone) undergoes rapid intramolecular cyclization where the enolic oxygen attacks the isocyanide carbon. -

Aromatization: Proton transfer yields the stable aromatic oxazole ring.

Mechanistic Workflow (DOT Visualization)

Figure 1: Mechanistic pathway for the base-mediated synthesis of the 1,3-oxazole core.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Scale) | Role |

| Ethyl isocyanoacetate | 113.11 | 1.0 | 1.13 g (10 mmol) | Core Building Block |

| Benzoyl Chloride | 140.57 | 1.1 | 1.55 g (11 mmol) | Electrophile |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 2.2 | 3.35 g (22 mmol) | Base (Acid Scavenger) |

| THF (Anhydrous) | - | - | 20 mL | Solvent |

| Ethyl Acetate | - | - | As needed | Extraction Solvent |

Note: Triethylamine (

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Purge with nitrogen and cool the system to 0°C using an ice/water bath.

-

Add Ethyl isocyanoacetate (1.13 g, 10 mmol) and anhydrous THF (10 mL).

Step 2: Base Addition

-

Add DBU (3.35 g, 22 mmol) dropwise via syringe over 10 minutes.

-

Critical Process Parameter (CPP): Maintain temperature < 5°C to prevent polymerization of the isocyanide.

-

-

Stir the solution at 0°C for 15 minutes to ensure complete deprotonation.

Step 3: Acylation & Cyclization

-

Dissolve Benzoyl Chloride (1.55 g, 11 mmol) in anhydrous THF (5 mL) in a separate vial.

-

Add the benzoyl chloride solution dropwise to the main reaction flask over 20 minutes.

-

Observation: The solution will likely turn a deep yellow/orange color, indicating the formation of the acylated intermediate.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).

Step 4: Quench & Workup

-

Quench the reaction by adding saturated Ammonium Chloride (

) solution (20 mL). -

Extract the aqueous layer with Ethyl Acetate (

mL). -

Combine organic layers and wash with:

-

Water (

mL) -

Brine (

mL)

-

-

Dry over anhydrous Sodium Sulfate (

) , filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically a viscous oil or low-melting solid.

-

Preferred: Recrystallization from hot Ethanol/Hexane if solid.

-

Alternative: Flash Column Chromatography (Silica Gel, Gradient 0%

20% EtOAc in Hexanes).-

Target

: ~0.4 (20% EtOAc/Hexanes).

-

Process Control & Optimization

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure THF is distilled from Na/Benzophenone or use molecular sieves. |

| Side Products | O-Acylation vs C-Acylation | Maintain strict 0°C during base addition; ensure slow addition of benzoyl chloride. |

| Incomplete Reaction | Steric hindrance | Heat to mild reflux (60°C) if RT stirring is insufficient after 6 hours. |

Safety Considerations

-

Isocyanides: Ethyl isocyanoacetate has a pungent odor (though less than simple isocyanides). Work exclusively in a fume hood.

-

Benzoyl Chloride: Lachrymator and corrosive. Avoid skin contact.

-

Exotherm: The reaction of acyl chlorides with bases is exothermic. Strict temperature control is required at scale.

Quality Control & Characterization

To validate the synthesis, the following spectral data should be obtained. The diagnostic signal is the singlet at the C2 position of the oxazole ring.

Expected NMR Data ( )

-

NMR (400 MHz):

- 7.95 (s, 1H, C2-H ) – Diagnostic Peak.

- 7.60–7.40 (m, 5H, Phenyl-H ).

-

4.40 (q,

-

1.38 (t,

-

NMR (100 MHz):

-

Distinct carbonyl peak (Ester) at ~162 ppm.

-

Oxazole C2 carbon at ~150 ppm.

-

Oxazole C5 (quaternary) at ~155 ppm.

-

QC Workflow (DOT Visualization)

Figure 2: Quality Control decision tree for batch release.

References

-

Schöllkopf, U. (1977). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 16(6), 339-348.

-

Marcaccini, S., & Torroba, T. (2007). "The Multicomponent Synthesis of Oxazoles." Protocols in Organic Chemistry.

-

PubChem Database. (2023). "this compound (Compound Summary)." National Library of Medicine.

-

Suzuki, M., et al. (2000). "New Base-Mediated Synthesis of Oxazoles." Journal of Organic Chemistry, 65(15), 4720.

Sources

Application Note: Purification of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate by Flash Column Chromatography

Abstract & Scope

This technical guide outlines the purification protocol for Ethyl 5-phenyl-1,3-oxazole-4-carboxylate , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., kinase inhibitors, fluorescent probes). While the synthesis—typically involving the condensation of ethyl isocyanoacetate with benzoyl derivatives—is robust, the purification is often complicated by the presence of unreacted starting materials (benzaldehyde or benzoic acid derivatives) and regioisomeric byproducts.

This note prioritizes Flash Column Chromatography on silica gel, emphasizing a gradient elution strategy to separate the lipophilic product from polar oxazole byproducts. Special attention is given to the compound's low melting point (32–35 °C), which necessitates specific loading techniques to prevent "oiling out" on the stationary phase.

Physicochemical Profile & Separation Logic

Understanding the molecule's physical state is the prerequisite for a reproducible separation.

| Property | Value / Characteristic | Impact on Purification |

| Structure | Phenyl ring conjugated to oxazole ester | UV active (Strong absorption @ 254 nm). |

| Melting Point | 32–35 °C (Low-melting solid) | Critical: Risk of melting/dissolving in the column if heat of adsorption is high. Dry loading is mandatory. |

| Polarity | Moderate (LogP ~2.5–3.0) | Elutes in mid-polarity solvents (Hexane/EtOAc). |

| Solubility | High in DCM, EtOAc; Low in Hexanes | Requires gradient elution to prevent precipitation at the column head. |

| Common Impurities | Benzaldehyde (Non-polar), Benzoic Acid (Polar), Isocyanoacetate (Polar/Foul) | Separation requires a gradient starting at 100% non-polar solvent. |

Pre-Chromatography Workup (The "Clean-Up")

Expert Insight: Chromatography is a purification technique, not a garbage disposal. A robust aqueous workup significantly increases column resolution by removing bulk acidic and basic impurities that cause "streaking" (tailing).

Protocol:

-

Quench: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

-

Acid Wash: Wash with 1N HCl (2x). Purpose: Removes unreacted amines or basic catalysts (e.g., Triethylamine/DBU).

-

Base Wash: Wash with Saturated NaHCO₃ (2x). Purpose: Removes benzoic acid or hydrolyzed oxazole carboxylic acids.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Note: Do not use high heat on the rotavap (>40°C) due to the low melting point of the product.

-

Method Development: Thin Layer Chromatography (TLC)

Before packing the column, you must establish the "Separation Window" (ΔRf).

TLC Mobile Phase Screening:

-

Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

-

Visualization: UV Lamp (254 nm) is primary. Iodine stain (

) is secondary for non-UV active aliphatic impurities.

Recommended Solvent Systems:

-

100% Hexanes: Check if non-polar impurities (e.g., excess benzaldehyde) move to the solvent front.

-

10% EtOAc in Hexanes: Product should barely move (Rf < 0.1).

-